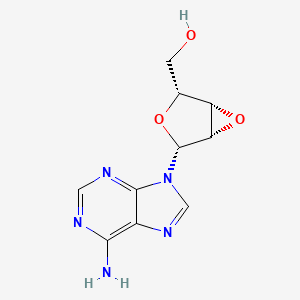
2',3'-Epoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Epoxyadenosine is a modified nucleoside derived from adenosine, a fundamental building block of nucleic acids. This compound features an epoxide group at the 2’ and 3’ positions of the ribose sugar, which imparts unique chemical properties and reactivity. Due to its structural characteristics, 2’,3’-Epoxyadenosine has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Epoxyadenosine typically involves the epoxidation of adenosine derivatives. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to oxidize the double bond in the ribose moiety, forming the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of 2’,3’-Epoxyadenosine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Epoxyadenosine undergoes various chemical reactions, primarily driven by the reactivity of the epoxide group. These reactions include:
Nucleophilic Ring-Opening: The epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different adducts.
Reduction: The epoxide group can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at the epoxide ring, resulting in halohydrin derivatives.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Halogenating agents such as hydrogen chloride or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various nucleoside analogs with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
2’,3’-Epoxyadenosine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other nucleoside analogs and modified nucleotides.
Biology: The compound is used to study the mechanisms of nucleic acid interactions and enzyme activities, particularly those involving DNA and RNA polymerases.
Medicine: 2’,3’-Epoxyadenosine and its derivatives have potential therapeutic applications, including antiviral and anticancer activities. They are investigated for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is utilized in the development of diagnostic tools and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 2’,3’-Epoxyadenosine involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites on enzymes and nucleic acids, leading to the inhibition of enzymatic activities or the modification of nucleic acid structures. This can result in the disruption of viral replication or the induction of cell death in cancer cells. The compound’s ability to interfere with DNA and RNA synthesis makes it a potent tool in molecular biology and therapeutic research.
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups, making it a chain terminator in DNA synthesis.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral properties.
2’,3’-Epoxyguanosine: Similar to 2’,3’-Epoxyadenosine but derived from guanosine.
Uniqueness: 2’,3’-Epoxyadenosine is unique due to its epoxide group, which imparts distinct reactivity and biological activity. Unlike other nucleoside analogs, the presence of the epoxide allows for specific interactions with nucleophiles, making it a versatile compound in chemical synthesis and biological research.
Properties
CAS No. |
40110-98-3 |
|---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
[(1S,2R,4R,5S)-4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13)/t4-,6+,7+,10-/m1/s1 |
InChI Key |
RANSNKOSWWZYEJ-XJCFNFQFSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]4[C@@H](O4)[C@H](O3)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


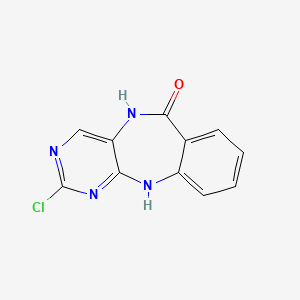
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
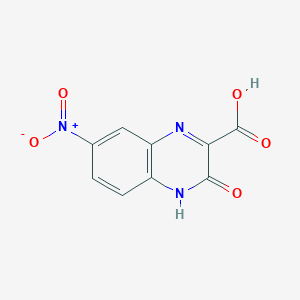
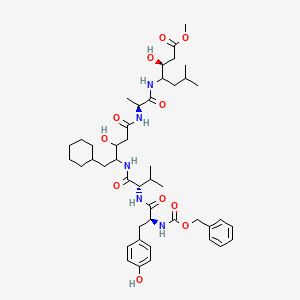
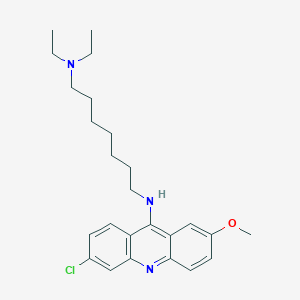
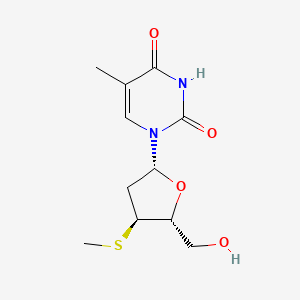
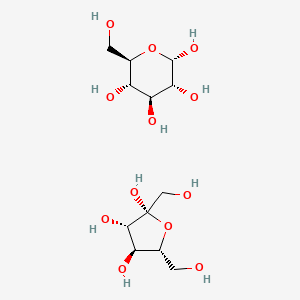
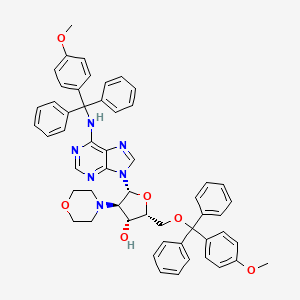
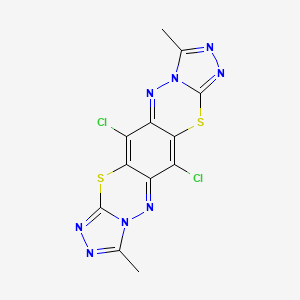
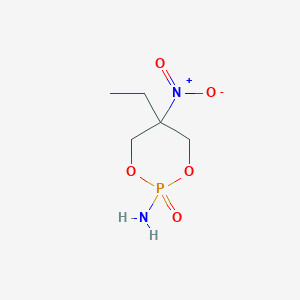
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
